molecular formula C13H12BrNO B2432040 (5-Bromopyridin-3-yl)(4-methylphenyl)methanol CAS No. 1249074-30-3

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol

Cat. No.: B2432040
CAS No.: 1249074-30-3
M. Wt: 278.149
InChI Key: HZSLXJMEYJBKFC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol (CAS 1249074-30-3) is a high-purity chemical compound supplied for research and development purposes. This brominated pyridine derivative, with a molecular weight of 278.14 and the formula C₁₃H₁₂BrNO, serves as a valuable synthetic intermediate in various research fields . This compound is part of a class of chemicals frequently utilized in pharmaceutical and material science research. Its molecular structure, featuring both a bromine atom and a methanol group on the pyridine ring, makes it a versatile building block for constructing more complex molecules through cross-coupling reactions and other synthetic transformations. Researchers employ this compound in the discovery and development of new biological active agents and organic materials . Handling and Safety: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. For safe handling, please consult the relevant Safety Data Sheet. Specific hazard statements for a related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. Storage: To maintain the integrity of the product, it is shipped as a cold-chain item and should be stored according to the recommended conditions upon receipt .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8,13,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSLXJMEYJBKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 4-methylphenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for (5-Bromopyridin-3-yl)(4-methylphenyl)methanol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reactivity and Substitution Patterns

The bromine atom at the 5-position of the pyridine ring serves as a reactive site for nucleophilic aromatic substitution . Its electron-withdrawing nature facilitates substitution with nucleophiles under specific conditions.

Key Reactivity Features

  • Bromine substitution : Potential participation in cross-coupling reactions (e.g., Suzuki coupling) or direct replacement with functional groups.

  • Methanol group : Susceptible to oxidation (e.g., to ketone) or alkylation.

Ipso-Type Benzannulation

The compound may undergo regiocontrolled benzannulation under acidic conditions (e.g., TiCl₄ or SnCl₄), analogous to reactions reported for dichlorocyclopropylmethanols . This process involves:

  • Formation of a dichloromethylinium cation.

  • 1,5-cyclization to generate a benzenonium cation intermediate.

  • Rearrangement to form a stable α-arylnaphthalene product.

Ipso-Type Benzannulation Conditions

CatalystSubstrate TypeYield RangeSelectivity
TiCl₄/SnCl₄Ortho/para-AACM39–98% Exclusive

Reaction Mechanisms

The benzannulation mechanism involves cationic intermediates and controlled cyclization. For ortho- and para-substituted substrates, regioselectivity is achieved through steric and electronic effects. For example, the para-substituted AACM-II undergoes 1,5-cyclization to form α-arylnaphthalenes without conventional isomers .

Analytical Characterization

NMR and IR spectroscopy are critical for identifying structural features:

  • ¹H NMR : δ 3.18 ppm (singlet, -OH group) .

  • IR : 3395 cm⁻¹ (-OH stretch), 1594 cm⁻¹ (C=N stretch) .

Scientific Research Applications

Synthesis of Novel Compounds

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol serves as an intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the development of pyrimidine-based thiourea compounds, which have shown promising results in inhibiting certain enzymes more effectively than established drugs like acarbose.

Case Study: Antidiabetic Agents

In a study focusing on antidiabetic agents, several derivatives synthesized from (5-Bromopyridin-3-yl)(4-methylphenyl)methanol exhibited enhanced inhibition against alpha-glucosidase. The synthesized compounds were evaluated for their binding affinities and inhibitory activities, demonstrating that modifications to the structure can significantly influence biological activity.

Antimicrobial Properties

Research indicates that brominated pyridine derivatives exhibit various biological activities, including antimicrobial properties. Studies have shown that derivatives of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol can inhibit the growth of specific bacterial strains, suggesting potential applications as antibacterial agents .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of compounds derived from (5-Bromopyridin-3-yl)(4-methylphenyl)methanol. For example, certain analogs demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating strong efficacy compared to existing treatments .

Material Science Applications

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol has also found applications in materials science due to its unique chemical structure. Its ability to act as an organic buffer makes it suitable for various biochemical applications, including enzyme assays and biochemical reactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
(3-Bromopyridin-2-yl)methanolBromine at 3-positionDifferent position affects reactivity
(4-(dimethylamino)phenyl)(pyridin-2-yl)methanolDimethylamino groupEnhanced solubility and biological activity
(3-Bromo-5-chloropyridin-2-yl)methanolChlorine substitutionPotentially different biological effects

This table illustrates how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and methylphenyl moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopyridin-2-yl)(4-methylphenyl)methanol
  • (5-Chloropyridin-3-yl)(4-methylphenyl)methanol
  • (5-Fluoropyridin-3-yl)(4-methylphenyl)methanol

Uniqueness

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol is unique due to the presence of a bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs .

Biological Activity

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated pyridine ring and a methyl-substituted phenyl group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial properties, synthesis, and structure-activity relationships (SAR).

The molecular formula of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol is C13H12BrN. The presence of the bromine atom at the 5-position of the pyridine ring enhances its chemical properties, making it suitable for various biological applications.

Biological Activity

Research indicates that compounds containing brominated pyridine derivatives exhibit a range of biological activities, particularly in antimicrobial applications. Notably, studies have demonstrated that (5-Bromopyridin-3-yl)(4-methylphenyl)methanol has shown promising results in inhibiting bacterial and fungal growth.

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol:

  • Bacterial Inhibition : The compound has been tested against various bacterial strains, showing significant inhibition rates. For instance, it demonstrated promising activity against Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It has also shown antifungal properties, effective against common pathogens like Candida albicans.

Synthesis

The synthesis of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol can be achieved through various methods. One common approach involves the reaction of 5-bromopyridine with 4-methylbenzyl alcohol under acidic conditions.

Synthesis Pathway

  • Starting Materials : 5-bromopyridine and 4-methylbenzyl alcohol.
  • Reagents : Acid catalyst (e.g., HCl).
  • Conditions : Heating under reflux for several hours.
  • Yield : The reaction typically yields moderate to high amounts of the desired product.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol. By examining related compounds, researchers can identify key structural features that enhance or diminish activity.

Compound NameStructural FeaturesUnique Aspects
(3-Bromopyridin-2-yl)methanolBromine at 3-positionDifferent position affects reactivity
(4-(dimethylamino)phenyl)(pyridin-2-yl)methanolDimethylamino group on phenylEnhanced solubility and activity
(3-Bromo-5-chloropyridin-2-yl)methanolChlorine substitutionPotentially different biological effects

Case Studies

  • Inhibition Studies : A study evaluated the inhibition efficacy of various derivatives of brominated pyridines, including (5-Bromopyridin-3-yl)(4-methylphenyl)methanol, against bacterial enzymes such as deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). The compound exhibited a competitive inhibition profile with an IC50 value indicating strong binding affinity to the target enzyme .
  • Antifungal Activity Assessment : Another study assessed the antifungal efficacy of this compound against Candida species. The results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for (5-Bromopyridin-3-yl)(4-methylphenyl)methanol, and how is the product characterized?

The compound is typically synthesized via reductive amination or Schiff base reduction. For example, sodium borohydride reduction of imine intermediates in methanol at ambient temperature yields the alcohol derivative. Characterization involves IR spectroscopy (to confirm hydroxyl and C-Br stretches), ¹H-NMR (to identify aromatic protons and methyl groups), and mass spectrometry (to verify molecular weight). Elemental analysis ensures purity .

Q. How is the crystal structure of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using SHELXS (direct methods) and refinement with SHELXL . Software like ORTEP-3 generates thermal ellipsoid diagrams, while Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What spectroscopic techniques are critical for verifying the compound’s purity and structure?

  • ¹H/¹³C-NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ ~2.3 ppm).
  • IR Spectroscopy : Detects O-H stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺ or [M-Br]⁺ fragments). Cross-validation with elemental analysis (C, H, N) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol?

  • Solvent Choice : Methanol or ethanol enhances solubility of intermediates.
  • Catalyst Screening : Proline or acetic acid accelerates Schiff base formation.
  • Temperature Control : Reflux (60–80°C) for imine formation, followed by cooling for borohydride reduction.
  • Stoichiometry : Excess NaBH₄ (1.5–2.0 equiv.) ensures complete reduction. Monitor via TLC (petroleum ether:ethyl acetate = 90:10) .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Graph set analysis (e.g., R₂²(8) motifs) identifies hydrogen-bonding networks. For example, O-H···N interactions between the methanol hydroxyl and pyridine nitrogen stabilize the lattice. Hirshfeld surfaces quantify contact contributions (e.g., H···Br, C-H···π). Distortions in these patterns may indicate polymorphism or solvent inclusion .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Twinning Analysis : Use SHELXL ’s TWIN command to refine twinned datasets.
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., solvent molecules).
  • Validation Tools : Check with PLATON or Mercury for geometric outliers. Cross-reference computed (DFT) and observed bond lengths/angles to identify steric strain .

Q. How can the compound’s bioactivity (e.g., antimicrobial) be systematically evaluated?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace Br with Cl) to assess halogen dependence.
  • Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) using PyRx or AutoDock .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement), ORTEP-3 (visualization) .
  • Spectroscopy : Bruker NMR spectrometers (400 MHz), Shimadzu IRAffinity-1 .
  • Bioactivity : CLSI guidelines for antimicrobial testing .

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